Ortho-Fluoro Substitution Confers a pKₐ Advantage of ≥1.5 Units Over Non-Fluorinated N-Phenyl Pyrrolidin-2-one Congeners
Mono- and difluorinated saturated heterocyclic amine studies demonstrate that introducing a fluorine atom at the ortho position of an N-aryl ring lowers the pKₐ of the adjacent nitrogen center by approximately 1.5–2.0 units relative to the non-fluorinated parent [1]. This pKₐ reduction shifts the ionization equilibrium such that the neutral species predominates at physiological pH, directly enhancing passive membrane permeability. For 1-(2-fluoro-5-methylphenyl)pyrrolidin-2-one, the ortho-fluoro group is expected to exert this same pKₐ-lowering effect, whereas the non-fluorinated analog 1-phenylpyrrolidin-2-one (CAS 4641-57-0) retains a higher fraction of ionized or hydrogen-bonded species that restricts permeability.
| Evidence Dimension | Calculated pKₐ of N-aryl nitrogen (or conjugate acid) and impact on logD₇.₄ |
|---|---|
| Target Compound Data | Predicted ΔpKₐ ≈ −1.5 to −2.0 vs. unsubstituted phenyl analog (class-level estimate based on fluoropyrrolidine SAR) |
| Comparator Or Baseline | 1-Phenylpyrrolidin-2-one (CAS 4641-57-0); measured/calculated pKₐ reference point |
| Quantified Difference | pKₐ differential of ~1.5–2.0 units, corresponding to 30- to 100-fold shift in neutral fraction at pH 7.4 |
| Conditions | Published systematic study on mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives; pKₐ, logP, and intrinsic microsomal clearance measurements [1] |
Why This Matters
When procuring N-aryl pyrrolidin-2-ones for cell-based assays or in vivo studies, a compound with a 30- to 100-fold greater neutral fraction at physiological pH is significantly less likely to be confounded by permeability-limited target engagement.
- [1] Tolmachova, N. A.; Gerus, I. I.; Vdovenko, S. I.; et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. J. Org. Chem. 2023, 88 (16), 11523–11535. View Source
